molecular formula C10H16ClNO B1305236 3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS No. 5441-61-2

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Cat. No.: B1305236
CAS No.: 5441-61-2
M. Wt: 201.69 g/mol
InChI Key: HYSDCAISHZHIRV-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs for treating central nervous system disorders.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-bromophenol with dimethylamine. The process can be summarized as follows:

    Starting Material: 3-bromophenol

    Reagent: Dimethylamine

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

3-(1-(Dimethylamino)ethyl)phenol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.

    Medicine: It serves as a precursor in the synthesis of drugs for treating neurological disorders such as Alzheimer’s disease.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Methylamino)ethyl)phenol
  • 3-(1-(Ethylamino)ethyl)phenol
  • 3-(1-(Dimethylamino)propyl)phenol

Uniqueness

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This property makes it particularly valuable in the treatment of neurological disorders. Compared to similar compounds, it has a higher affinity for the enzyme and a more favorable pharmacokinetic profile, leading to better therapeutic outcomes.

Properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDCAISHZHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388694
Record name AC1MHOQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-61-2
Record name Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5441-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 21223
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1MHOQI
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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